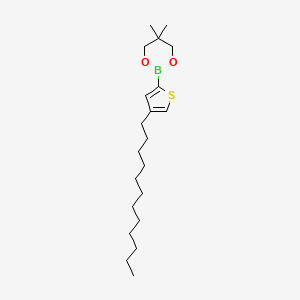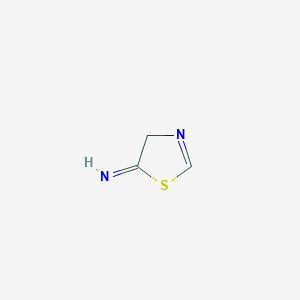![molecular formula C14H28O2Si B12616383 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal CAS No. 920757-82-0](/img/structure/B12616383.png)
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal is an organic compound that belongs to the class of aldehydes. It features a hexanal backbone with a trimethylsilyl group and a methylbutenyl group attached. This compound may have applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal can be achieved through several synthetic routes. One common method involves the reaction of hexanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanoic acid.
Reduction: 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal may have several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes and silyl groups.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylbut-3-EN-2-YL)-2-hydroxyhexanal: Similar structure but with a hydroxyl group instead of a trimethylsilyl group.
2-(2-Methylbut-3-EN-2-YL)-2-methoxyhexanal: Similar structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920757-82-0 |
|---|---|
Molekularformel |
C14H28O2Si |
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
2-(2-methylbut-3-en-2-yl)-2-trimethylsilyloxyhexanal |
InChI |
InChI=1S/C14H28O2Si/c1-8-10-11-14(12-15,13(3,4)9-2)16-17(5,6)7/h9,12H,2,8,10-11H2,1,3-7H3 |
InChI-Schlüssel |
GKVXODYFQKUAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=O)(C(C)(C)C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


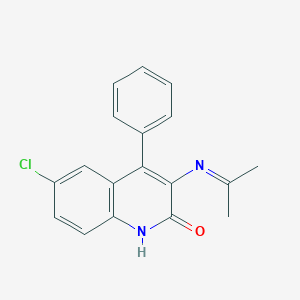
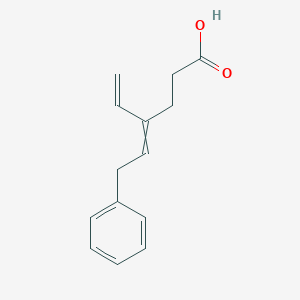
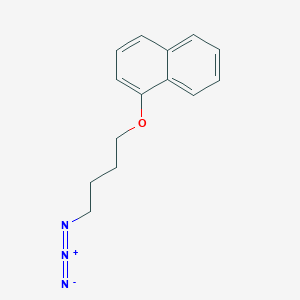
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
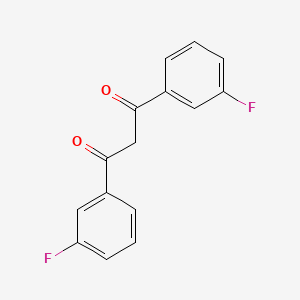
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
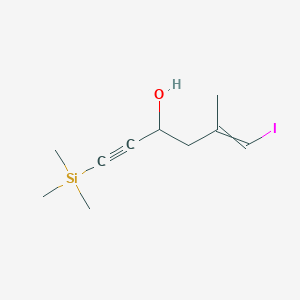
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
